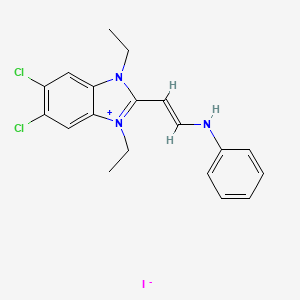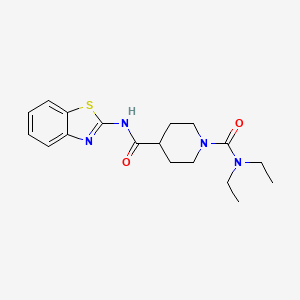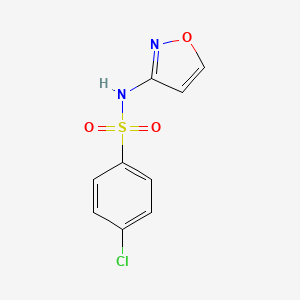![molecular formula C17H17NO B5295373 1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)
1-[(3-methylphenyl)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenyl)acetyl]indoline, also known as MPAI, is a chemical compound that belongs to the indole family. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. MPAI exhibits unique properties that make it a valuable tool for investigating the mechanisms of action of certain neurotransmitters and their receptors.
作用機序
1-[(3-methylphenyl)acetyl]indoline acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a dopamine D2 receptor antagonist. This unique pharmacological profile makes it a valuable tool for investigating the complex interactions between these neurotransmitter systems.
Biochemical and physiological effects:
1-[(3-methylphenyl)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-[(3-methylphenyl)acetyl]indoline has also been shown to affect the activity of various ion channels, including the NMDA receptor and the GABA receptor. These effects have been linked to the regulation of mood, anxiety, and stress.
実験室実験の利点と制限
1-[(3-methylphenyl)acetyl]indoline has several advantages for use in laboratory experiments. It is a highly selective ligand for the serotonin and dopamine receptors, which allows for precise modulation of these systems. 1-[(3-methylphenyl)acetyl]indoline is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use, including its low solubility in water and its potential for non-specific binding to other receptors.
将来の方向性
There are several future directions for research on 1-[(3-methylphenyl)acetyl]indoline. One potential area of investigation is the role of 1-[(3-methylphenyl)acetyl]indoline in the regulation of other neurotransmitter systems, such as the endocannabinoid system. Another area of interest is the potential therapeutic applications of 1-[(3-methylphenyl)acetyl]indoline in the treatment of mood disorders and anxiety. Further research is also needed to fully understand the mechanisms of action of 1-[(3-methylphenyl)acetyl]indoline and its potential for use in various scientific research applications.
合成法
The synthesis of 1-[(3-methylphenyl)acetyl]indoline can be achieved through several methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
科学的研究の応用
1-[(3-methylphenyl)acetyl]indoline has been widely used in scientific research to investigate the mechanisms of action of certain neurotransmitters and their receptors. It has been shown to modulate the activity of the serotonin and dopamine receptors, which are involved in various physiological and pathological processes. 1-[(3-methylphenyl)acetyl]indoline has also been used to study the role of the endocannabinoid system in the regulation of mood, anxiety, and stress.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-5-4-6-14(11-13)12-17(19)18-10-9-15-7-2-3-8-16(15)18/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVADVOBYYGRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)

![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![N-benzyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]sulfamide](/img/structure/B5295378.png)


![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)